molecular formula C8H10N2O2S B5710500 2-hydroxy-N'-(2-thienylmethylene)propanohydrazide

2-hydroxy-N'-(2-thienylmethylene)propanohydrazide

Cat. No. B5710500
M. Wt: 198.24 g/mol
InChI Key: PVWYYRDTLSMAGR-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-(2-thienylmethylene)propanohydrazide, also known as THP, is a chemical compound that has been studied extensively for its potential applications in scientific research. THP is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-(2-thienylmethylene)propanohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and are implicated in various diseases, including cancer. Additionally, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. This compound has also been shown to have antioxidant properties, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-hydroxy-N'-(2-thienylmethylene)propanohydrazide is its relatively simple synthesis method, which makes it easily accessible for use in lab experiments. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-hydroxy-N'-(2-thienylmethylene)propanohydrazide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Finally, research is needed to develop more efficient methods for synthesizing and purifying this compound, which could make it more accessible for use in lab experiments.

Synthesis Methods

2-hydroxy-N'-(2-thienylmethylene)propanohydrazide can be synthesized through a simple reaction between 2-thiophenecarboxaldehyde and propanohydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product can be purified through recrystallization.

Scientific Research Applications

2-hydroxy-N'-(2-thienylmethylene)propanohydrazide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. This compound has been shown to exhibit anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects, reducing the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

2-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-6(11)8(12)10-9-5-7-3-2-4-13-7/h2-6,11H,1H3,(H,10,12)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWYYRDTLSMAGR-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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